

Biological activities of morpholine derivatives

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Compound of Interest

Compound Name: (S)-2-Benzylmorpholine

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An In-Depth Technical Guide to the Biological Activities of Morpholine Derivatives

Abstract

The morpholine ring, a six-membered heterocyclic motif containing nitrogen and oxygen atoms, is recognized as a privileged pharmacophore in medicinal chemistry.^{[1][2]} Its unique physicochemical and metabolic properties, coupled with its synthetic accessibility, have established it as a foundational scaffold in modern drug discovery.^[3] Morpholine derivatives exhibit an extensive range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.^{[4][5]} The ability of the morpholine moiety to enhance molecular potency, modulate pharmacokinetic profiles, and engage in critical interactions with biological targets like protein kinases makes it a subject of intense investigation.^{[1][2]} This guide provides a comprehensive technical overview of the principal biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Morpholine, or tetrahydro-1,4-oxazine, is an organic chemical compound prized in drug design for its remarkable versatility.^[1] Its status as a "privileged structure" stems from its capacity to serve as a versatile scaffold that, when appropriately substituted, can interact with a wide array of biological targets to elicit desired therapeutic responses.^{[2][3]}

Several key attributes contribute to its prominence:

- Advantageous Physicochemical Properties: The morpholine ring possesses a weakly basic nitrogen atom, which imparts a pKa value that can enhance aqueous solubility and facilitate permeability across biological membranes, including the blood-brain barrier.[\[6\]](#)[\[7\]](#)
- Improved Pharmacokinetics: Incorporation of a morpholine ring into a drug candidate often improves its metabolic stability and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[\[3\]](#)[\[7\]](#) This can lead to enhanced bioavailability and a more favorable clearance rate.[\[7\]](#)
- Key Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in crucial hydrophobic and molecular interactions with target proteins, such as kinases.[\[1\]](#)[\[4\]](#)
- Synthetic Versatility: As a readily accessible synthetic building block, the morpholine moiety can be incorporated into lead compounds through various established synthetic methodologies.[\[3\]](#)[\[8\]](#)

Key Biological Activities and Mechanisms of Action

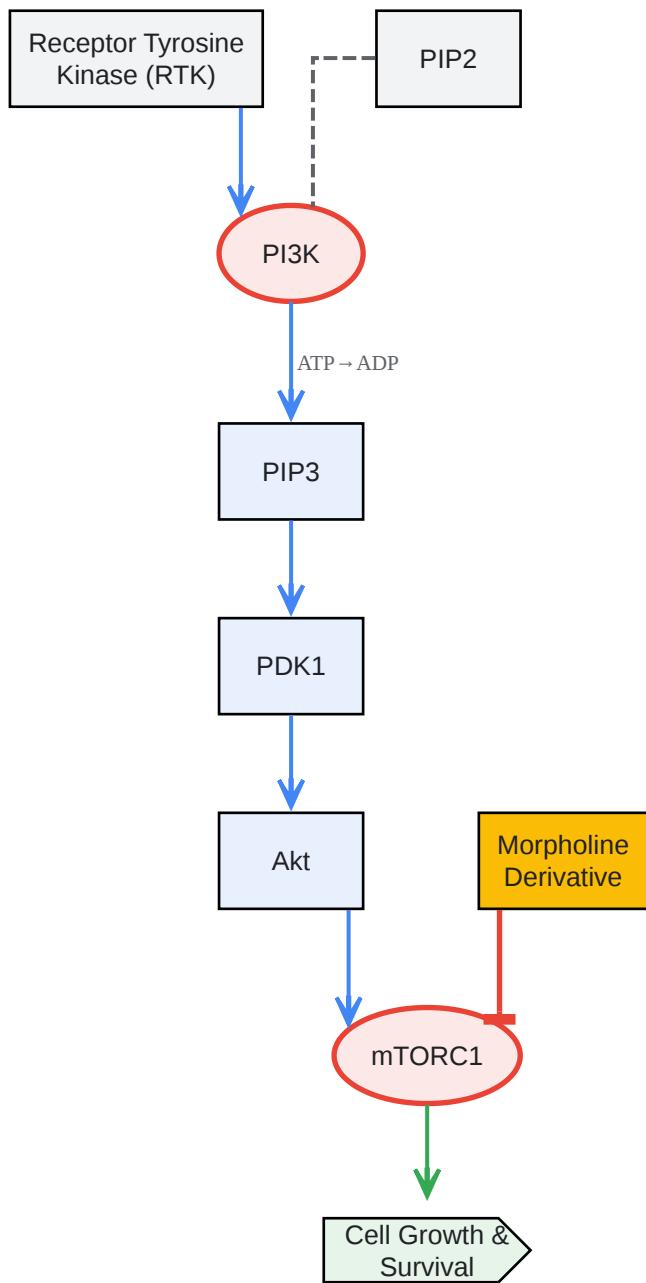
The structural and electronic features of the morpholine ring enable its derivatives to exhibit a broad spectrum of biological activities. The following sections detail the most significant of these, focusing on the underlying mechanisms and experimental validation.

Anticancer Activity

The development of novel anticancer agents is a primary focus of morpholine-related research.[\[9\]](#) Derivatives have shown efficacy against numerous cancer cell lines by targeting key pathways involved in cell proliferation, survival, and angiogenesis.[\[10\]](#)[\[11\]](#)

Mechanism of Action (MOA): A predominant mechanism for the anticancer effects of morpholine derivatives is the inhibition of protein kinases, particularly within the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[\[6\]](#)[\[7\]](#)[\[12\]](#) This pathway is frequently overactivated in cancer, promoting cell growth and survival. Morpholine-containing compounds have been designed to fit into the ATP-binding pocket of these kinases, disrupting their function.[\[13\]](#) Other targeted mechanisms include the

inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block tumor angiogenesis, interference with Bcl-2 family proteins to induce apoptosis, and inhibition of topoisomerase II to prevent DNA replication.[10][11][14]



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PI3K/Akt/mTOR pathway with inhibition points for morpholine derivatives.

Structure-Activity Relationship (SAR): SAR studies have revealed that the anticancer activity is highly dependent on the nature and position of substituents on both the morpholine ring and any associated scaffolds. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity.[13] In a series of morpholine-benzimidazole-oxadiazole hybrids targeting VEGFR-2, the presence of dichloro-substituents on a phenyl ring significantly enhanced binding affinity and inhibitory potency.[11]

Quantitative Data Summary: Anticancer Activity

Compound ID	Target Cell Line	Target/Mechanism	IC ₅₀ (μM)	Reference
Apoptosis				
AK-3	MCF-7 (Breast)	Induction (Bcl-2)	6.44 ± 0.29	[10]
AK-10	A549 (Lung)	Apoptosis Induction (Bcl-2)	8.55 ± 0.67	[15]
AK-10	SHSY-5Y (Neuroblastoma)	Apoptosis Induction (Bcl-2)	3.36 ± 0.29	[15]
Compound 5h	HT-29 (Colon)	VEGFR-2 Inhibition	3.103 ± 0.979	[11]

| Compound M5 | MDA-MB-231 (Breast) | Topoisomerase II | 81.92 (μg/mL) | [14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. The causality behind this choice rests on its reliability and direct correlation between mitochondrial metabolic activity (the conversion of MTT to formazan) and the number of viable cells.

- Cell Culture: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the morpholine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test

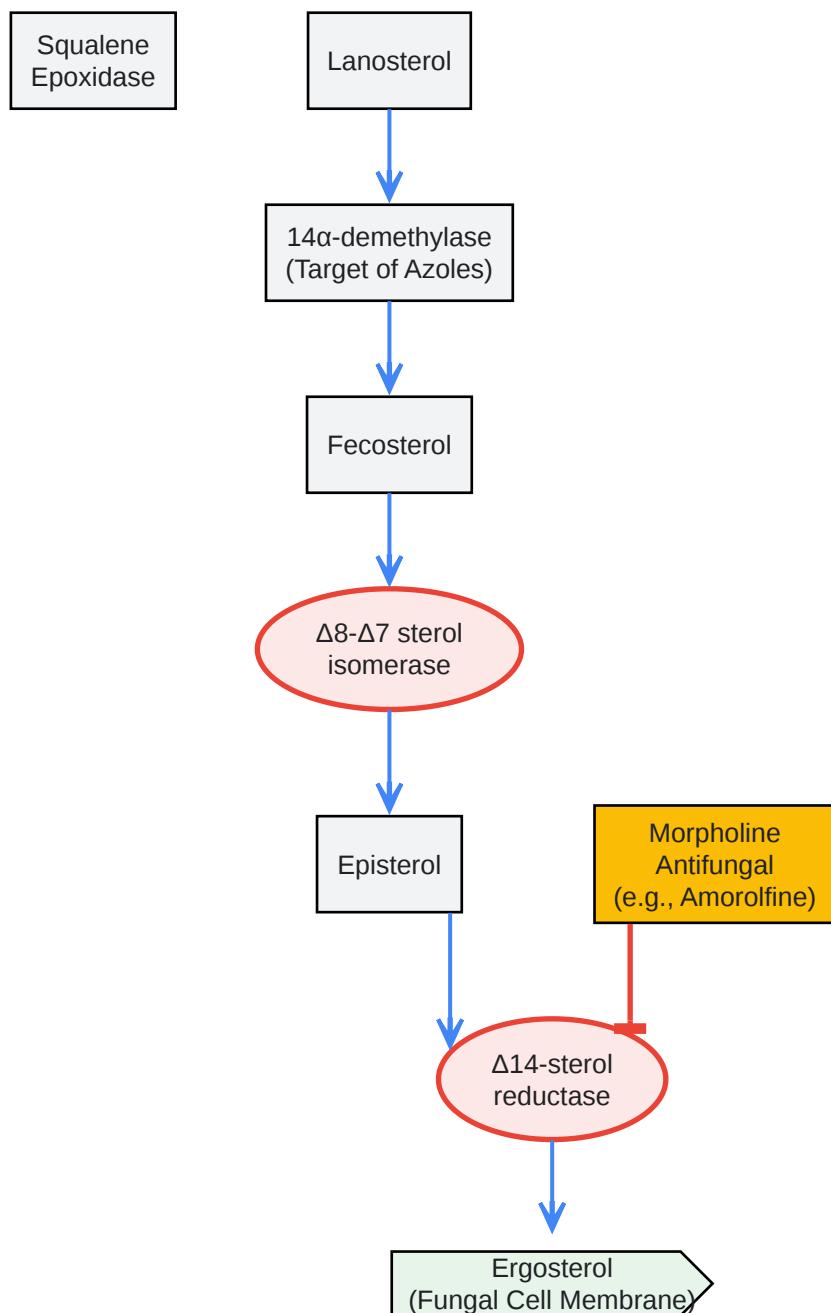
compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[\[11\]](#)

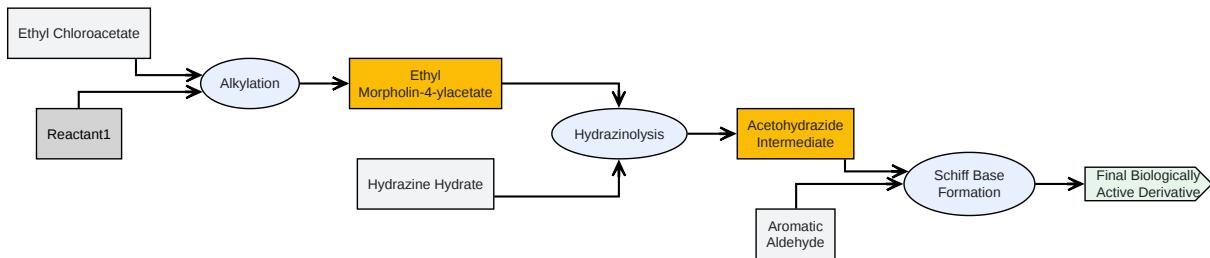
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[\[11\]](#)

Antimicrobial Activity

Morpholine derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[\[16\]](#) [\[17\]](#) This makes them attractive scaffolds for developing new agents to combat antimicrobial resistance.

Mechanism of Action (MOA): The mechanisms are diverse. In fungi, morpholine-based drugs like amorolfine inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, by targeting enzymes such as sterol reductase and sterol isomerase.[\[18\]](#) In bacteria, the oxazolidinone class of antibiotics, which can incorporate morpholine-like structures, inhibit the initiation of protein synthesis by binding to the bacterial ribosome.[\[19\]](#) For *Mycobacterium tuberculosis*, certain derivatives act as potent inhibitors of DprE1, an enzyme essential for cell wall synthesis.[\[4\]](#)





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